Tricyclo[3.3.1.02,7]nonan-6-one
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Overview
Description
Synthesis Analysis
An unexpected radical 4-exo cyclization of rigid bicyclo [2.2.2]octene derivatives has been described . The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane, which occurs in natural products .Molecular Structure Analysis
The molecular weight of Tricyclo[3.3.1.02,7]nonan-6-one is 136.19 . The compound features three fused rings that form a tricyclic structure.Chemical Reactions Analysis
The radical reaction of norbornene compounds has been known to induce ring-closing and ring-opening reactions . In this work, the focus was on a radical reaction of bicyclo [2.2.2]octene . The radical reaction unexpectedly provided a highly condensed tricyclo [3.3.1.02,7]nonane skeleton having a cyclobutane .Physical And Chemical Properties Analysis
Tricyclo[3.3.1.02,7]nonan-6-one has a molecular weight of 136.19 . It is a powder in physical form .Scientific Research Applications
Synthesis and Structure Determination :
- Tricyclic compounds like Tricyclo[4.3.0.03,8]nonane, derived from similar compounds to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized and studied for their absolute configuration and structural properties (Naemura & Nakazaki, 1973).
- Studies on Tricyclo[4.3.0.03,8]nonane derivatives have contributed to understanding their chiroptical properties and absolute configurations, which is crucial in stereochemical analysis of organic compounds (Nakazaki, Naemura & Harita, 1975).
Analytical Techniques and Discrimination of Isomers :
- Mass spectrometry has been employed to distinguish between different isomers of compounds similar to Tricyclo[3.3.1.02,7]nonan-6-one, demonstrating the technique's utility in organic compound analysis (Audenhove, Keukeleire & Vandewalle, 2010).
Chemical Transformations and Synthesis of Novel Compounds :
- Novel tricyclononanes, closely related to Tricyclo[3.3.1.02,7]nonan-6-one, have been synthesized, highlighting the versatility of these compounds in generating new molecular structures (Kragol & Mlinarié-Majerski, 1997).
- Studies on hydrogenation and rearrangement of Tricyclo[3.3.1.02,8]nonane derivatives have provided insights into the reactivity and stability of these compounds (Biethan, Cuntze & Musso, 1977).
Synthetic Applications in Terpene and Prostacyclin Analogs :
- The functionalization of Tricyclo[3.3.0.02,8]octan-3-one, a compound with structural similarities to Tricyclo[3.3.1.02,7]nonan-6-one, has been explored for its potential use as a synthon for polycyclopentanoid terpenes and prostacyclin analogs. This research illustrates the broader applicability of tricyclic compounds in synthesizing complex natural products (Demuth, Chandrasekhar, Nakano, Raghavan & Schaffner, 1980).
Safety and Hazards
The safety information for Tricyclo[3.3.1.02,7]nonan-6-one includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Mode of Action
It is known that the compound is synthesized through an unexpected radical 4-exo cyclization of rigid bicyclo [222]octene derivatives . This radical reaction unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton having a cyclobutane .
Biochemical Pathways
The compound is known to be synthesized through a radical reaction of bicyclo [2.2.2]octene
Result of Action
The compound is known to be synthesized through a radical reaction, which results in a highly condensed tricyclo[3.3.1.02,7]nonane skeleton . .
properties
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-9-5-1-2-7-6(3-5)4-8(7)9/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGKETAERWUFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(=O)C2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.3.1.02,7]nonan-6-one |
Q & A
Q1: What are the typical synthetic routes to obtain Tricyclo[3.3.1.02,7]nonan-6-ones?
A1: Tricyclo[3.3.1.02,7]nonan-6-ones are primarily synthesized through intramolecular [2+2] photocycloaddition reactions of 6-allyl-2-cyclohexenones. [, ] This reaction involves the formation of a cyclobutane ring by the action of light on the double bond of the cyclohexenone and the tethered allyl group.
Q2: How do substituents on the 6-allyl-2-cyclohexenone starting material affect the photocycloaddition reaction?
A2: Studies have shown that substituents on both the ring and the allyl side chain of 6-allyl-2-cyclohexenones can influence the regioselectivity and efficiency of the photocycloaddition. [, ] For example, bulky substituents on the allyl group can lead to the formation of tricyclo[4.2.1.03,8]nonan-7-ones as a side product, while electron-withdrawing groups on the cyclohexenone ring can enhance the overall yield of the desired tricyclic product. []
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